molecular formula C30H46N4O2 B371249 4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline

4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline

Katalognummer: B371249
Molekulargewicht: 494.7g/mol
InChI-Schlüssel: RXBZEYHTOXGBMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene group (N=N) flanked by a nitrophenyl group and an octadecylamino-substituted phenyl group, making it a subject of interest in synthetic chemistry and material science.

Vorbereitungsmethoden

The synthesis of 4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-nitroaniline to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-(octadecylamino)aniline under controlled conditions to form the desired diazene compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and efficiency.

Analyse Chemischer Reaktionen

4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding nitroso or nitro derivatives.

    Substitution: The diazene group can participate in substitution reactions, where the N=N bond is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline involves its interaction with molecular targets through its diazene and nitrophenyl groups. These interactions can lead to various biological and chemical effects, depending on the specific application. The compound may interact with enzymes, receptors, or other macromolecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline can be compared with similar compounds such as:

    1-{4-Nitrophenyl}-2-[4-(hexadecylamino)phenyl]diazene: Similar structure but with a shorter alkyl chain.

    1-{4-Nitrophenyl}-2-[4-(dodecylamino)phenyl]diazene: Another similar compound with a different alkyl chain length.

    1-{4-Nitrophenyl}-2-[4-(octylamino)phenyl]diazene: Features an even shorter alkyl chain.

The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and interactions with other molecules.

Eigenschaften

Molekularformel

C30H46N4O2

Molekulargewicht

494.7g/mol

IUPAC-Name

4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline

InChI

InChI=1S/C30H46N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-31-27-18-20-28(21-19-27)32-33-29-22-24-30(25-23-29)34(35)36/h18-25,31H,2-17,26H2,1H3

InChI-Schlüssel

RXBZEYHTOXGBMM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.